Nilestriol

Descripción general

Descripción

Métodos De Preparación

La síntesis de Nilestriol implica la eterificación del etinilestradiol con ciclopentanol. La reacción generalmente requiere un catalizador ácido y se lleva a cabo bajo condiciones de reflujo para asegurar una conversión completa . Los métodos de producción industrial se centran en el refinado de las materias primas y la optimización de las condiciones de reacción para lograr una alta pureza y rendimiento . El proceso está diseñado para ser económicamente eficiente, reduciendo los costos de producción mientras se mantienen altos estándares de calidad del producto .

Análisis De Reacciones Químicas

Nilestriol experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar cetonas o aldehídos correspondientes. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La reducción de this compound puede producir derivados alcohólicos. El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores típicos.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo etinilo.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación generalmente produce cetonas, mientras que la reducción produce alcoholes .

Aplicaciones Científicas De Investigación

Nilestriol is a synthetic estrogen with a prolonged-action derivative of estriol, investigated for various applications, including hormone replacement therapy (HRT) and radioprotection . Research highlights its effects on perimenopausal syndrome, cardiovascular health, and as a radioprotective agent .

Scientific Research Applications

Hormone Replacement Therapy (HRT):

- Postmenopausal Symptoms: this compound has been studied in the context of HRT to alleviate menopausal symptoms . HRT, including this compound, has been administered to postmenopausal women to treat symptoms of menopause and prevent osteoporosis .

- Comparison with Acupoint Stimulation: Studies indicate that this compound can reverse changes caused by ovariectomy (OVX) in rats, but acupoint stimulations may have better ameliorative effects . this compound treatment reversed some OVX-induced metabolic changes, especially for lysine, arginine, glycine, citrate, creatine, acetate, NAG, and OAG . However, acupoint stimulations with laser irradiation and catgut embedding reversed OVX-induced metabolic changes more comprehensively than HRT .

- Impact of WHI Trial: The Women's Health Initiative (WHI) trial has significantly impacted HRT use, including this compound, leading to a decline in prescriptions .

Radioprotective Effects:

- Leukocyte Recovery: this compound is recognized for its role in increasing leucocyte counts and improving hematopoietic function after irradiation . Studies have shown that this compound enhances the recovery of leukocytes, reticulocytes, and bone marrow cells in whole-body irradiated mice .

- Comparison with Pyrroloquinoline Quinone (PQQ): Research compares this compound's radioprotective effects with those of PQQ, an antioxidant . Both this compound and PQQ significantly enhanced the recovery of leukocytes in irradiated mice, with no significant difference between the two .

Cardiovascular Protection:

- Cell Adhesion Molecules: this compound's effect on cell adhesion molecules has been assessed to understand its cardiovascular protective mechanism in aging women with hypertension .

Perimenopausal Syndrome:

- Serum E2 Concentration: this compound has been shown to increase serum estradiol (E2) concentration and improve rat uterus in perimenopausal syndrome (PMS) rats .

Data Table

The table below summarizes the effects of this compound on clinical chemistry results in ovariectomized rats :

| Parameter | OVX Group | This compound-Treated Group |

|---|---|---|

| ALT | Significant elevation | Significant depletion, but remains higher than sham |

| AST | Significant elevation | Significant depletion, but remains higher than sham |

| Urea | Significant elevation | Significant depletion |

| t-CHOL | Significant elevation | Significant depletion |

| HDL | Significant elevation | Significant depletion, but remains higher than sham |

| Glucose | Level decreases | Elevation, but remains lower than sham |

| Triglycerides | Level decreases | Elevation, but remains lower than sham |

| LDL | Level decreases | Elevation |

ALT = Alanine transaminase, AST = Aspartate transaminase, t-CHOL = total cholesterol, HDL = High-density lipoprotein, LDL = Low-density lipoprotein, OVX = Ovariectomy

Case Studies

While specific detailed case studies are not available in the search results, the following points can be inferred:

- Hormone Replacement Therapy: The WHI trial's impact on HRT prescriptions in Hong Kong indicates a broad clinical use of this compound before the trial, followed by a decline due to safety concerns .

- Radioprotection in China: this compound has been approved by the State Food and Drug Administration in China for antiradiation in clinical therapy, suggesting its use in patients undergoing radiation treatment .

Mecanismo De Acción

Nilestriol actúa como un profármaco de etinilestradiol, que se une a los receptores de estrógeno en los tejidos diana. Esta unión inicia una cascada de eventos moleculares, que conducen a la modulación de la expresión génica y los efectos fisiológicos subsiguientes . Los principales objetivos moleculares incluyen los receptores de estrógeno en el tracto reproductivo, la glándula mamaria, el hipotálamo y la hipófisis . Las vías implicadas son cruciales para regular las funciones reproductivas y mantener la densidad ósea .

Comparación Con Compuestos Similares

Nilestriol es único debido a su naturaleza de acción prolongada y su potente actividad estrogénica. Los compuestos similares incluyen:

Etinilestradiol: El compuesto original de this compound, conocido por sus propiedades estrogénicas.

Estriol: Un estrógeno natural con una duración de acción más corta en comparación con this compound.

Levonorgestrel: Una progestina sintética que se combina a menudo con estrógenos para fines anticonceptivos.

La singularidad de this compound radica en su metabolismo lento y actividad prolongada, lo que lo hace adecuado para aplicaciones terapéuticas a largo plazo .

Actividad Biológica

Nilestriol, also known as Nylestriol, is a synthetic estrogen that has garnered attention for its potential therapeutic applications, particularly in hormone replacement therapy (HRT) for menopausal women. This compound functions primarily by mimicking the natural hormone estrogen, thereby interacting with estrogen receptors throughout the body. Its biological activity encompasses various physiological effects, including modulation of bone density, lipid metabolism, and alleviation of menopausal symptoms.

This compound acts as an estrogen receptor agonist , binding to estrogen receptors (ERs) in tissues such as the bone, brain, and endometrium. This binding triggers downstream signaling pathways that influence gene expression and cellular functions critical for maintaining homeostasis in various systems.

Pharmacokinetics

Characterized as a slowly metabolized , long-acting estrogen, this compound is a prodrug of ethinylestriol, exhibiting a more potent estrogenic effect compared to its parent compound. The pharmacokinetic profile suggests prolonged effects, making it suitable for therapeutic applications requiring sustained estrogen activity.

Cellular Effects

This compound's interaction with estrogen receptors leads to significant cellular effects:

- Bone Health : It plays a crucial role in bone remodeling and density maintenance by promoting osteoblast activity and inhibiting osteoclast formation.

- Metabolic Regulation : Influences lipid metabolism and glucose homeostasis, which are vital in managing metabolic disorders associated with menopause.

- Neuroprotection : Exhibits neuroprotective properties that may help mitigate cognitive decline in postmenopausal women.

Hormone Replacement Therapy in Ovarian Cancer Patients

A study evaluated the impact of HRT using this compound on ovarian cancer patients post-surgery. Patients receiving this compound (2.5 mg every 15 days) showed no significant difference in survival rates compared to those who did not receive HRT. The study highlighted the safety profile of this compound in this context:

| Treatment Group | Cases (n) | Average Survival Time (days) | P-value |

|---|---|---|---|

| HRT (this compound) | 17 | 1097 ± 62 | 0.702 |

| Non-HRT | 44 | 1142 ± 55 |

This suggests that this compound does not adversely affect prognosis in ovarian cancer patients undergoing HRT .

Metabolic Profiling Study

Another study utilized proton Nuclear Magnetic Resonance ((1)H NMR) to analyze the metabolic changes in ovariectomized rats treated with this compound. The results indicated significant alterations in 21 metabolites associated with insulin resistance and other metabolic processes:

- Key Metabolites Affected : Lactate levels were notably altered, indicating potential shifts in energy metabolism due to this compound treatment.

- Statistical Analysis : A total of 32 metabolites showed significant variations post-treatment, suggesting a comprehensive impact on metabolic homeostasis .

Summary of Biological Activities

| Biological Activity | Effect |

|---|---|

| Bone Density | Increases osteoblast activity |

| Lipid Metabolism | Improves lipid profiles |

| Neuroprotection | Protects neuronal health |

| Menopausal Symptoms | Alleviates hot flashes and mood swings |

Dosage Effects in Animal Models

A study on osteoporosis in rats demonstrated varying effects based on dosage:

| Dosage (mg/kg/week) | Duration (weeks) | Observed Effect |

|---|---|---|

| 1 | 12 | Increased bone density |

| 2 | 12 | Enhanced metabolic function |

Propiedades

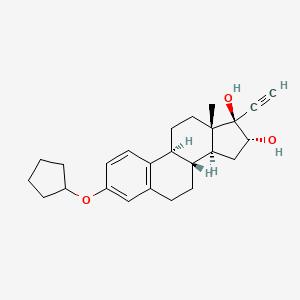

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20-,21-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZJRGNDJLJLAW-RIQJQHKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043308 | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39791-20-3 | |

| Record name | Nilestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39791-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylestriol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039791203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nylestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYLESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JA3B3IALU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Nilestriol exert its effects in the body?

A1: this compound primarily acts as an estrogen receptor agonist. [, , ] It binds to estrogen receptors in various tissues, including bone, brain, and endometrium, mimicking the effects of endogenous estrogen. [, ] This binding leads to downstream effects such as modulation of gene expression, influencing processes like bone remodeling, neuroprotection, and endometrial proliferation. [, , ]

Q2: Can you elaborate on the downstream effects of this compound binding to estrogen receptors in bone tissue?

A2: In bone, this compound's binding to estrogen receptors influences bone remodeling by modulating the expression of key factors involved in bone resorption and formation. [, , , ] Studies have shown that this compound can inhibit the expression of interleukin-6 (IL-6) messenger RNA (mRNA) in ovariectomized rat bone, suggesting a reduction in bone resorption. [] Additionally, research indicates that this compound can upregulate osteoprotegrin (OPG) mRNA expression in human osteoblast-like MG63 cells, further supporting its role in inhibiting bone resorption. [] It also influences osteoblast activity, leading to increased bone formation and improved bone mineral density. [, ]

Q3: How does this compound impact the brain, specifically in the context of postmenopausal women?

A3: Research suggests that this compound may offer neuroprotective benefits, particularly in the context of estrogen deficiency following menopause. [, ] Studies have shown that long-term estrogen deficiency can lead to a decrease in the expression of brain-derived neurotrophic factor (BDNF) in the hippocampal formation, a brain region crucial for learning and memory. [] Notably, replacement therapy with this compound has demonstrated the ability to preserve BDNF expression at near-normal levels, suggesting a potential role in mitigating cognitive decline associated with menopause. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic data, standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be employed to obtain structural information about this compound. These techniques would provide insights into the compound's functional groups, connectivity, and fragmentation patterns.

Q6: The research focuses on this compound's pharmaceutical applications. Are there any insights into its material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research primarily focuses on the pharmaceutical applications of this compound, particularly its role in managing postmenopausal symptoms and osteoporosis. Therefore, the papers do not offer specific insights into its material compatibility, stability under various conditions, or catalytic properties. These aspects would require separate investigations beyond the scope of the provided research.

Q7: What about the stability and formulation of this compound?

A8: While the research papers mention this compound administration routes (oral and implants), they do not delve into specific formulation strategies or the compound's stability under various conditions. [, ] Further research focusing on this compound's formulation and stability would be beneficial to optimize its delivery and shelf-life.

Q8: What is known about the safety profile of this compound?

A9: The provided research, while highlighting the therapeutic benefits of this compound, acknowledges the importance of monitoring for potential side effects. [, ] Estrogen therapy, in general, carries certain risks, including endometrial hyperplasia and an increased risk of certain cancers. [, ] While some studies suggest this compound may have a lower risk profile compared to other estrogens, careful patient selection and monitoring are crucial. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.